4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H6ClFN2O3 |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H6ClFN2O3/c1-13-7-3-2-5(12)4-6(7)8(11)9(10(13)15)14(16)17/h2-4H,1H3 |
InChI Key |
NGFBDEMCRAHDIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 4-Chloro-6-fluoroquinolin-2(1H)-one
One common precursor is 4-chloro-6-fluoroquinolin-2(1H)-one . This compound can be prepared by treating 6-fluoro-2-methylquinolin-4(1H)-one with phosphorus oxychloride (POCl₃) under reflux conditions.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 6-Fluoro-2-methylquinolin-4(1H)-one + POCl₃ | Stir at 110 °C for 3 hours | 95% |
| 2 | Quench in ice water, neutralize with NaHCO₃ | Extract organic layer, dry, concentrate | White solid, m.p. 84–86 °C |
Reference: Iridium-Catalyzed Borylation study, 2022
Nitration to Introduce the Nitro Group at Position 3
Nitration is typically performed on the 4-chloroquinolin-2(1H)-one derivatives to introduce the nitro group at the 3-position. This is achieved by treatment with a mixture of sulfuric acid and nitric acid at low temperatures (around 0 °C).
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 4-Chloroquinolin-2(1H)-one + H₂SO₄ + HNO₃ | Stir at 0 °C for 1 hour | Nitro intermediate formed |
| 2 | Pour onto ice, filter precipitate | Wash to neutral pH, dry | ~79% crude nitroquinolinone |
Reference: ACS Journal of Medicinal Chemistry, 2021
N-Methylation of the Quinolinone Nitrogen
The N-1 methylation is commonly carried out using iodomethane in the presence of a base such as sodium hydride in DMF at low temperature (0 °C).
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Nitroquinolin-2(1H)-one + NaH + CH₃I in DMF | Stir at 0 °C for 1 hour | 71% |
| 2 | Workup by addition of brine and filtration | N-methylated nitroquinolinone isolated | White solid |
Reference: ACS Journal of Medicinal Chemistry, 2021
Representative Synthetic Scheme
| Step | Intermediate/Compound | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoro-2-methylquinolin-4(1H)-one | Chlorination | POCl₃, 110 °C, 3 h | Forms 4-chloro-6-fluoroquinolin-2(1H)-one |
| 2 | 4-Chloro-6-fluoroquinolin-2(1H)-one | Nitration | H₂SO₄/HNO₃, 0 °C, 1 h | Introduces nitro group at position 3 |
| 3 | 4-Chloro-6-fluoro-3-nitroquinolin-2(1H)-one | N-Methylation | NaH, CH₃I, DMF, 0 °C, 1 h | Methylates nitrogen at position 1 |
Analytical and Purification Notes
- Crude products from nitration and methylation steps are often isolated by filtration and washing.
- Further purification may involve chromatography techniques such as flash column chromatography or reverse-phase HPLC depending on the purity required.
- Characterization typically includes NMR (¹H, ¹³C, ¹⁹F), melting point determination, and mass spectrometry.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Chlorination | POCl₃, 6-fluoro-2-methylquinolin-4(1H)-one | 110 °C | 3 h | 95 | Formation of 4-chloro-6-fluoroquinolin-2(1H)-one |
| Nitration | H₂SO₄ + HNO₃ | 0 °C | 1 h | 79 | Nitro group introduction at position 3 |
| N-Methylation | NaH + CH₃I in DMF | 0 °C | 1 h | 71 | Methylation of quinolinone nitrogen |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, especially at the nitro group.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible development as a pharmaceutical agent due to its quinoline backbone.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the nitro, chloro, and fluoro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct substituent pattern differentiates it from related quinolinones. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The nitro group at position 3 in the target compound (vs. hydroxy in ) increases electrophilicity, favoring nucleophilic substitution or reduction reactions . Fluorine at position 6 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Chlorine at position 4 (vs. position 3 in ) may influence regioselectivity in cross-coupling reactions .
Comparative Applications: Compounds with nitro groups (e.g., ) are often used as intermediates in explosives or dyes, while hydroxy or amino-substituted derivatives () are explored for bioactivity .
Biological Activity
The compound 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 2651224-49-4) is a member of the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is , and it has a molecular weight of 244.62 g/mol. The structure includes a quinoline core with specific substitutions that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClFN₂O₃ |
| Molecular Weight | 244.62 g/mol |
| CAS Number | 2651224-49-4 |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one exhibit significant antimicrobial properties. A study focused on the synthesis of 3-nitroquinolones demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Screening
In a screening assay, derivatives of quinoline were tested for their antibacterial activity using Mueller Hinton broth. The results indicated that certain derivatives, including those with similar structures to 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one, showed promising results against both Gram-positive and Gram-negative bacteria .
Antileishmanial Activity
Recent research has explored the potential of quinoline derivatives as antileishmanial agents. A review highlighted the efficacy of various substituted quinolines in inhibiting Leishmania species, suggesting that 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may also possess similar antileishmanial properties .
The biological activity of quinoline derivatives often involves interference with nucleic acid synthesis or inhibition of specific enzymes crucial for microbial survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function .
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, it is essential to consider its safety profile. Preliminary data indicate that it may pose risks such as skin irritation and acute toxicity if ingested .
Table 2: Toxicological Data
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation Risk | Causes skin irritation |
Q & A
Q. What are the established synthetic routes for preparing 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one and its analogs?
Methodological Answer: The synthesis typically involves multi-step functionalization of the quinolinone core. Key reactions include:
- Halogenation : Bromination or chlorination using reagents like Br₂ in acetic acid or Cl₂ in dioxane to introduce halogen substituents (e.g., at the 4-position) .
- Nitration : Introduction of nitro groups via mixed acid systems (HNO₃/H₂SO₄) at specific positions (e.g., 3-nitro derivatives) .
- Acylation : Vilsmeier-Haack conditions (DMF/POCl₃) for formylation or acetylation, as observed in related quinolinone derivatives . Characterization involves 1H/13C NMR to confirm substituent positions (e.g., disappearance of active methylene protons post-reaction) and IR spectroscopy to identify carbonyl stretches (~1650–1700 cm⁻¹) .
Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of solvents (e.g., ethanol/DMF mixtures) to obtain high-quality crystals.
- Data Collection : Using diffractometers (e.g., Nonius MACH-3) with Mo/Kα radiation. Parameters like unit cell dimensions (e.g., monoclinic system with β ≈ 91.8°) and space group (e.g., P2₁/n) are refined .
- Refinement : SHELXL software for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding analysis (e.g., O–H···O interactions in quinolinones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies between NMR, IR, or mass spectrometry data require:
- Multi-Technique Validation : For example, conflicting NMR signals may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR or 2D techniques (COSY, HSQC) can clarify assignments .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts or IR vibrational modes, cross-referenced with experimental data .
- Crystallographic Confirmation : SC-XRD resolves ambiguities in regiochemistry, as seen in 3-acetylquinolinone derivatives where acetyl orientation was confirmed via XRD .
Q. What advanced strategies optimize the biological activity of quinolin-2(1H)-one derivatives?
Methodological Answer: To enhance antimicrobial or pharmacological properties:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3 (nitro), 4 (chloro), and 6 (fluoro) to modulate electron-withdrawing effects. For example, fluoro-substituted analogs (e.g., compound 6a) showed MIC values of 16–32 μg/mL against P. aeruginosa .
- Bioassay Protocols : Two-fold serial dilution for MIC determination against Gram-negative/-positive bacteria and fungi. Activity is compared to reference standards (e.g., streptomycin) .
- Metabolic Stability Tests : Microsomal assays (e.g., liver microsomes) to evaluate oxidative degradation, with LC-MS/MS quantification of parent compound decay.
Q. What crystallographic challenges arise when analyzing halogenated nitroquinolinones, and how are they addressed?
Methodological Answer: Challenges include:
- Disorder in Halogen Positions : Chloro/fluoro substituents may exhibit positional disorder. Partial occupancy refinement in SHELXL can model this .
- Twinned Crystals : Common in nitro-containing compounds. The HKLF 5 format in SHELXL enables twin law refinement (e.g., using a twofold axis) .
- High Z′ Structures : Multi-molecule asymmetric units (e.g., Z′ = 2) require careful analysis of intermolecular interactions (π-π stacking, halogen bonding) .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling halogenated nitroquinolinones?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃, Br₂) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation, per MSDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
